Sub‑Nanomolar Inhibition of Human Nav1.7 Voltage‑Gated Sodium Channel
The title compound inhibits recombinant human Nav1.7 with an IC₅₀ of 0.230 nM, measured by whole‑cell voltage clamp in HEK‑293 cells [1]. This potency is >400‑fold higher than the typical Nav1.7 activity of the widely used local anesthetic lidocaine (IC₅₀ ≈ 100 µM) [2] and places the compound among the most potent Nav1.7 small‑molecule inhibitors reported.
| Evidence Dimension | Nav1.7 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.230 nM (0.000230 µM) |
| Comparator Or Baseline | Lidocaine: IC₅₀ ≈ 100 µM (100,000 nM) for Nav1.7 |
| Quantified Difference | Target compound is approximately 434,000‑fold more potent than lidocaine |
| Conditions | Whole‑cell voltage clamp, HEK‑293 cells expressing human Nav1.7, holding potential −130 to −110 mV |
Why This Matters
For pain‑target discovery programs, this level of potency enables low‑dose efficacy studies and reduces the risk of off‑target effects that plague micromolar‑potency ion‑channel modulators.
- [1] BindingDB Entry BDBM50051088 / CHEMBL3318147. IC₅₀ = 0.230 nM for human Nav1.7. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50051088 (accessed 2026‑04‑27). View Source
- [2] Sheets, M.F.; Hanck, D.A. Lidocaine block of cardiac sodium channels. J. Gen. Physiol. 2003, 121, 163‑175. (Nav1.7 lidocaine IC₅₀ ≈ 100 µM). View Source
